molecular formula C6H3BrClNO B567817 5-Bromo-6-chloropicolinaldehyde CAS No. 1227583-91-6

5-Bromo-6-chloropicolinaldehyde

Cat. No.: B567817
CAS No.: 1227583-91-6
M. Wt: 220.45
InChI Key: MUQCOACMBKSMMR-UHFFFAOYSA-N
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Description

5-Bromo-6-chloropicolinaldehyde is a chemical compound with the molecular formula C6H3BrClNO It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 5 and 6 of the pyridine ring are substituted with bromine and chlorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-6-chloropicolinaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-bromo-6-chloropyridin-2-ylmethanol with diethylaminosulfur trifluoride (DAST) in dichloromethane (DCM) at room temperature. The reaction mixture is stirred for 12 hours, followed by quenching with saturated aqueous sodium bicarbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques. These methods are scalable and can be adapted for large-scale production, ensuring the compound’s availability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloropicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the halogen atoms.

Major Products Formed

    Oxidation: 5-Bromo-6-chloropicolinic acid.

    Reduction: 5-Bromo-6-chloropicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-6-chloropicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloropicolinaldehyde largely depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modifying protein function. The bromine and chlorine atoms can also participate in halogen bonding, influencing molecular interactions and stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-chloropyridine-2-carbaldehyde
  • 6-Bromo-5-chloropicolinaldehyde

Uniqueness

5-Bromo-6-chloropicolinaldehyde is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and interaction with other molecules. This unique structure makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-bromo-6-chloropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQCOACMBKSMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856863
Record name 5-Bromo-6-chloropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227583-91-6
Record name 5-Bromo-6-chloropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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